![molecular formula C14H22N2O4 B578684 Tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1245917-55-8](/img/structure/B578684.png)
Tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
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Overview
Description
“Tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate” is a chemical compound with the molecular formula C14H22N2O4 . It has an average mass of 282.336 Da and a monoisotopic mass of 282.157959 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, under an argon atmosphere, wet Pd/C was added into a tert-butyl diazaspiro undecane-carboxylate in THF solution. After replacing the gas in the flask three times with hydrogen, the reaction was stirred at 40°C for 40 hours under 45 Psi .Molecular Structure Analysis
The molecular structure of “Tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate” is defined by its molecular formula, C14H22N2O4 . The InChI Code for a similar compound, tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate, is 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-6-14(7-10-16)5-4-8-15-11-14/h15H,4-11H2,1-3H3 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate, focusing on six unique fields:
Medicinal Chemistry
Tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate: is widely used in medicinal chemistry as a building block for synthesizing biologically active molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new pharmaceuticals, including antitumor agents and antibiotics . Researchers leverage its structural properties to enhance the efficacy and selectivity of therapeutic compounds.
Organic Synthesis
In organic synthesis, this compound serves as a versatile reagent and intermediate. Its stability and reactivity allow chemists to construct complex molecular architectures. It is particularly useful in the synthesis of spirocyclic compounds, which are important in the development of new materials and drugs . The compound’s ability to form stable spirocyclic frameworks makes it a key component in synthetic chemistry.
Drug Discovery
The compound is instrumental in drug discovery programs, where it is used to create libraries of spirocyclic compounds for high-throughput screening. These libraries help identify potential drug candidates with desirable biological activities. The spirocyclic nature of the compound provides unique three-dimensional structures that can interact with biological targets in novel ways, increasing the chances of finding effective drugs .
Material Science
In material science, Tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is used to develop new materials with specific properties. Its incorporation into polymers and other materials can enhance their mechanical strength, thermal stability, and chemical resistance. Researchers explore its potential in creating advanced materials for various industrial applications .
Catalysis
The compound is also explored in the field of catalysis. Its unique structure can act as a ligand or a catalyst in various chemical reactions. Researchers investigate its potential to improve the efficiency and selectivity of catalytic processes, which is crucial for developing greener and more sustainable chemical manufacturing methods .
Agricultural Chemistry
In agricultural chemistry, this compound is studied for its potential use in developing new agrochemicals. Its ability to form stable and bioactive spirocyclic structures makes it a candidate for creating new pesticides and herbicides. Researchers aim to design compounds that are effective against pests and weeds while being environmentally friendly .
Mechanism of Action
Target of Action
It is known that this compound has application value in the field of medicinal chemistry and organic synthesis .
Mode of Action
It is often used as reagents and intermediates in organic synthesis reactions .
Result of Action
It is known that it can be used to synthesize biologically active molecules, such as antitumor agents, antibiotics, etc .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
properties
IUPAC Name |
tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-15-11(18)8-10(14)17/h4-9H2,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUOBYLQQOEIAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725596 |
Source
|
Record name | tert-Butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1245917-55-8 |
Source
|
Record name | tert-Butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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